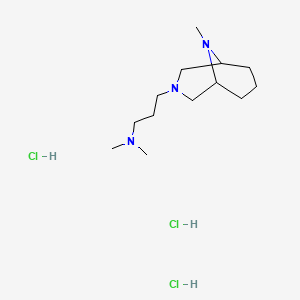
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is a bicyclic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a diazabicyclo nonane core, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction, where azomethine ylides are generated in situ from aldehydes, amines, and activated alkenes. This multicomponent reaction is followed by reduction and lactamization to yield the desired bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Acts as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazabicyclo(4.2.1)nonane: Another bicyclic compound with a different ring structure.
3,7-Diazabicyclo(3.3.1)nonane: Similar core structure but different substituents.
Uniqueness
3,9-Diazabicyclo(331)nonane, 3-(3-(dimethylamino)propyl)-9-methyl-, trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3527-45-5 |
|---|---|
Molekularformel |
C13H30Cl3N3 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N,N-dimethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c1-14(2)8-5-9-16-10-12-6-4-7-13(11-16)15(12)3;;;/h12-13H,4-11H2,1-3H3;3*1H |
InChI-Schlüssel |
XRPGXOSIPDRDEG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCCC1CN(C2)CCCN(C)C.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















